

Spectroscopic Profile of 1,3-Dibromo-2-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dibromo-2-nitrobenzene

Cat. No.: B169743

[Get Quote](#)

This technical guide provides a detailed spectroscopic analysis of **1,3-dibromo-2-nitrobenzene** (CAS No: 13402-32-9), a key chemical intermediate in various synthetic applications. For professionals in research, drug development, and quality control, a thorough understanding of a compound's spectroscopic signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document synthesizes predicted data, based on established spectroscopic principles and data from analogous compounds, with field-proven methodologies for data acquisition.

The inherent structure of **1,3-dibromo-2-nitrobenzene**, with its distinct substitution pattern on the benzene ring, gives rise to a unique and interpretable set of spectroscopic data. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule, providing both the data and the causal logic behind the experimental choices and interpretation.

Molecular Structure and Properties:

- Molecular Formula: C₆H₃Br₂NO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 280.90 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: **1,3-Dibromo-2-nitrobenzene**
- Synonyms: 2,6-Dibromonitrobenzene[\[1\]](#)[\[2\]](#)

Caption: Molecular structure of **1,3-Dibromo-2-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The substitution pattern of **1,3-dibromo-2-nitrobenzene** results in a simple yet informative spectrum.

¹H NMR Spectroscopy

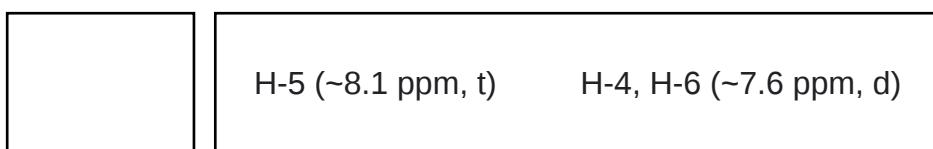

The electron-withdrawing nature of the nitro group and the bromine atoms significantly deshields the aromatic protons, causing their signals to appear downfield.[3] The molecule possesses a plane of symmetry, rendering the protons at positions 4 and 6 equivalent.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 8.0 - 8.2	Triplet (t)	~ 8.0	H-5

| ~ 7.5 - 7.7 | Doublet (d) | ~ 8.0 | H-4, H-6 |

Rationale: The proton at C5 is coupled to two equivalent neighboring protons (H4 and H6), resulting in a triplet. The protons at C4 and C6 are chemically equivalent and are each coupled to the proton at C5, producing a doublet.

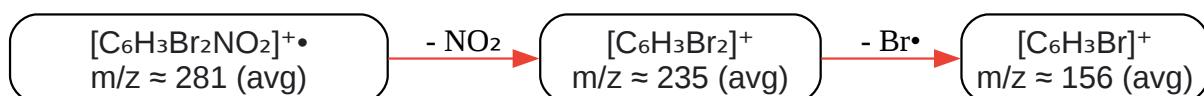
[Click to download full resolution via product page](#)

Caption: Workflow for FTIR-ATR data acquisition.

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
- Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric H₂O and CO₂.
- Sample Application: Place a small amount (a few milligrams) of **1,3-dibromo-2-nitrobenzene** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Apply consistent pressure using the ATR anvil and collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.


Table 4: Predicted High-Resolution Mass Spectrometry (HRMS-EI) Data

m/z (Calculated)	Assignment	Key Feature
278.8531	[M] ⁺ • (C ₆ H ₃ ⁷⁹ Br ₂ NO ₂)	Molecular ion with two ⁷⁹ Br isotopes
280.8510	[M+2] ⁺ • (C ₆ H ₃ ⁷⁹ Br ⁸¹ BrNO ₂)	Molecular ion with one ⁷⁹ Br and one ⁸¹ Br
282.8490	[M+4] ⁺ • (C ₆ H ₃ ⁸¹ Br ₂ NO ₂)	Molecular ion with two ⁸¹ Br isotopes
234.8582	[M - NO ₂] ⁺	Loss of nitro group
155.9521	[C ₆ H ₃ Br] ⁺	Loss of NO ₂ and one Br atom

| 75.0230 | $[C_6H_3]^+$ | Loss of NO_2 and two Br atoms |

Rationale: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$), the molecular ion region will exhibit a characteristic 1:2:1 triplet pattern for the $[M]^{+\bullet}$, $[M+2]^{+\bullet}$, and $[M+4]^{+\bullet}$ peaks, unequivocally indicating the presence of two bromine atoms. The primary fragmentation pathway involves the loss of the nitro group (-46 Da), a common fragmentation for nitroaromatic compounds.

Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway for **1,3-Dibromo-2-nitrobenzene** in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like **1,3-dibromo-2-nitrobenzene**.

- Sample Preparation: Prepare a dilute solution of the sample (~100 μ g/mL) in a suitable solvent like dichloromethane or ethyl acetate.
- GC Separation:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min.
- MS Detection (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 50 to 400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Integrated Spectroscopic Analysis and Conclusion

The structural assignment of **1,3-dibromo-2-nitrobenzene** is definitively confirmed by the synergistic interpretation of all spectroscopic data:

- MS establishes the correct molecular weight (280.90 g/mol) and elemental formula ($C_6H_3Br_2NO_2$) through the molecular ion and its distinct 1:2:1 isotopic pattern.
- IR confirms the presence of key functional groups, most notably the strong, characteristic stretches of the nitro group (NO_2) and the carbon-bromine (C-Br) bonds.
- NMR elucidates the precise connectivity of the molecule. 1H NMR confirms the presence of three aromatic protons with a specific splitting pattern (a triplet and a doublet) consistent with the 1,3-dibromo-2-nitro substitution. ^{13}C NMR complements this by identifying the four unique carbon environments.

Together, these techniques provide a comprehensive and self-validating spectroscopic profile, leaving no ambiguity as to the structure and identity of the compound. This guide serves as a foundational reference for researchers and analysts working with **1,3-dibromo-2-nitrobenzene**, enabling confident identification and quality assessment.

Safety and Handling

1,3-Dibromo-2-nitrobenzene is a chemical that should be handled with appropriate care in a laboratory setting.

- Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. * Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.

References

- Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-90. [\[Link\]](#)
- Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629. [\[Link\]](#)
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [\[Link\]](#)
- Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. [\[Link\]](#)
- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. 1,3-Dibromo-2-nitrobenzene | 13402-32-9 [chemnet.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dibromo-2-nitrobenzene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169743#spectroscopic-data-nmr-ir-mass-of-1-3-dibromo-2-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com